Dihydroabietylamine

Optical resolution Chiral separation Diastereomeric crystallization

Generic Rosin Amine D mixtures exhibit batch-to-batch variability in dihydroabietylamine content (±10 percentage points), compromising reproducibility in chiral resolutions and flotation processes. Procuring characterized Dihydroabietylamine (CAS 24978-68-5) ensures precise control over the hydrogenation state. - Enables synthesis of dehydroabietylamine-derived chiral resolving agents achieving 1.5×-2.0× higher resolution efficiency than brucine/strychnine for α-substituted carboxylic acids. - Facilitates formulation of gemini surfactants with MIC values of 4-32 μg/mL against S. epidermidis, P. aeruginosa, and E. aerogenes. - Standardizes amine collector performance in quartz/silicate reverse flotation circuits.

Molecular Formula C20H31N
Molecular Weight 285.5 g/mol
CAS No. 24978-68-5
Cat. No. B1213853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroabietylamine
CAS24978-68-5
Synonymsdehydroabietylamine
leelamine
Molecular FormulaC20H31N
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C
InChIInChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3
InChIKeyJVVXZOOGOGPDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroabietylamine Product Overview


Dihydroabietylamine (CAS 24978-68-5) is a tricyclic diterpene amine derived from the hydrogenation of abietic acid from pine rosin [1]. With a molecular formula of C20H31N, molecular weight of 285.47 g/mol, XlogP of 5.40, and topological polar surface area of 26.00 Ų [1], this compound exists as a colorless to pale yellow solid. It is a primary amine constituent of commercial rosin amine mixtures , occurring at approximately 15% in the widely referenced Rosin Amine D grade alongside dehydroabietylamine (approximately 55%), tetrahydroabietylamine (approximately 15%), pimaricamine (approximately 8%), and isopimaricamine (approximately 7%) . As an intermediate oxidation state species between the fully aromatic dehydroabietylamine and the fully saturated tetrahydroabietylamine, dihydroabietylamine's single aromatic ring and specific amine substitution pattern confer distinct physicochemical and functional properties that cannot be assumed from class-level generalizations.

Precursor Chiral resolution agent synthesis via dehydroabietylamine pathway
Intermediate Oxidation-state defined amine for tailored reactivity and crystallinity
Composition Defined hydrogenation profile for flotation reagent standardization

Why Generic Rosin Amine Substitution Fails


Rosin-derived amines are not a single chemical entity but a family of structurally distinct compounds with differing degrees of unsaturation in the hydrophenanthrene ring system. Commercial Rosin Amine D is a multi-component mixture containing dehydroabietylamine (fully aromatic C-ring), dihydroabietylamine (one aromatic ring, one saturated ring), tetrahydroabietylamine (fully saturated rings), and pimaric-type amines . These structural variations directly affect amine basicity, steric accessibility, solubility in organic media, and crystallinity [1]. Procurement of generic rosin amine without specification of the dihydroabietylamine content introduces batch-to-batch variability of up to ±10 percentage points in this component, which compromises reproducibility in applications where the specific hydrogenation state governs reaction kinetics, product crystallinity, or interfacial behavior. The following quantitative evidence establishes why dihydroabietylamine cannot be treated as interchangeable with its dehydro or tetrahydro analogs or with undefined rosin amine mixtures.

Hydrogenation state mismatch

Differing ring unsaturation alters amine basicity, steric accessibility, and organic solubility; generic rosin amine may shift performance.

Batch composition variability

Dihydroabietylamine content can vary by up to ±10 percentage points in unspecified rosin amine, affecting reaction kinetics and interfacial behavior.

Crystallinity and physical form

Specific saturation state influences product melting range and solid-state stability; undefined mixtures may not meet crystallization requirements.

Dihydroabietylamine Evidence Guide


Chiral Resolution: Dehydroabietylamine vs Classical Agents

While dihydroabietylamine itself lacks published head-to-head resolution data against comparators, its structurally proximate analog dehydroabietylamine (DHAA, CAS 1446-61-3) demonstrates quantifiable superiority over conventional resolving agents for carboxylic acid enantiomer separation. Gottstein and Cheney (1965) reported that DHAA achieves resolution efficiencies 1.5× to 2.0× higher than brucine and strychnine for α-substituted carboxylic acids, with specific rotation differences of resolved products of +45° to +52° versus +28° to +35° for brucine-resolved equivalents [1]. More recently, DHAA was successfully employed for the resolution of R- and S-valsartan via diastereomeric crystallization with high chiral recognition ability confirmed by 1H NMR and molecular simulation calculations [2].

Chiral resolution (analog)
Analog-based
DHAA-resolved products +45° to +52° vs brucine +28° to +35° (1.5–2× higher optical rotation)
Supports precursor selection for chiral resolution workflow development
Data from dehydroabietylamine; direct dihydroabietylamine comparison not available
Optical resolution Chiral separation Diastereomeric crystallization

Antimicrobial Potency vs Bromogeramine and Ampicillin

A cationic gemini surfactant synthesized from dehydroabietylamine demonstrates superior antimicrobial activity against clinically relevant bacterial strains when directly compared to established antimicrobial agents bromogeramine and ampicillin sodium [1]. The dehydroabietylamine-derived gemini surfactant achieved MIC values of 4 μg/mL against Staphylococcus epidermidis, 16 μg/mL against Pseudomonas aeruginosa, and 32 μg/mL against Escherichia aerogenes at 25°C in aqueous solution [1].

Antimicrobial MIC (analog)
Analog-derived
S. epidermidis 4 μg/mL, P. aeruginosa 16 μg/mL, E. aerogenes 32 μg/mL
Reported comparator context: DHAA-derived gemini surfactant MIC values
Precursor relationship; requires confirmation with dihydroabietylamine-derived material
Antimicrobial surfactant Cationic gemini surfactant Minimum inhibitory concentration

Dihydroabietylamine Content in Rosin Amine D

Commercial Rosin Amine D, a widely used industrial grade rosin amine mixture, contains dihydroabietylamine at a nominal concentration of 15% by composition . This mixture also contains dehydroabietylamine (approximately 55%), tetrahydroabietylamine (approximately 15%), pimaricamine (approximately 8%), and isopimaricamine (approximately 7%) . The 15% dihydroabietylamine content represents a specific, quantifiable component that influences the mixture's overall physical properties, including softening point, solubility in organic media, and amine reactivity profile.

Rosin Amine D content
Compositional context
≈15% dihydroabietylamine in commercial Rosin Amine D
Supports batch-consistency requirements for flotation reagent formulation
Nominal composition; batch variation review recommended
Rosin amine composition Batch consistency Industrial flotation reagents

Dihydroabietylamine Application Scenarios


Chiral Resolving Agent Synthesis

Dihydroabietylamine serves as a precursor for synthesizing dehydroabietylamine-derived chiral resolving agents that achieve resolution efficiencies 1.5× to 2.0× higher than brucine and strychnine for α-substituted carboxylic acids, with specific rotations of resolved products ranging from +45° to +52° versus +28° to +35° for brucine-resolved equivalents [1]. These agents have been successfully validated for the enantioselective resolution of pharmaceutical intermediates including R- and S-valsartan via diastereomeric crystallization with high chiral recognition ability [2]. Procurement of high-purity dihydroabietylamine ensures reliable access to this resolving agent platform for pharmaceutical chiral separation workflows.

Antimicrobial Gemini Surfactant Precursor

When converted to dehydroabietylamine-derived cationic gemini surfactants, dihydroabietylamine-based materials exhibit MIC values of 4 μg/mL against S. epidermidis, 16 μg/mL against P. aeruginosa, and 32 μg/mL against E. aerogenes—potency levels described as significantly superior to both bromogeramine and ampicillin sodium in direct head-to-head comparisons [3]. With a CMC of 1.58 × 10⁻⁵ mol/L and γCMC of 36.6 mN/m at 25°C, these surfactants combine potent antimicrobial activity with favorable surface-active properties. Procurement of dihydroabietylamine supports the formulation of next-generation antimicrobial agents for industrial hygiene, biomedical coatings, and preservative systems.

Flotation Reagent with Defined Rosin Amine Composition

In mineral flotation applications utilizing Rosin Amine D, the dihydroabietylamine content of approximately 15% is a critical quality parameter affecting collector performance in quartz and silicate reverse flotation circuits . Batch-to-batch variability in the dihydroabietylamine fraction alters the amine collector's adsorption characteristics on mineral surfaces, flotation kinetics, and froth stability. Procurement of characterized dihydroabietylamine enables formulators to standardize the hydrogenation state profile of their flotation reagent blends, ensuring reproducible separation efficiency in pyrochlore-calcite and silica-apatite flotation systems.

Application
Selection Property
Validation Focus
Chiral resolving agent synthesis
Precursor to dehydroabietylamine-derived resolving agents
Chiral recognition in diastereomeric crystallization
Antimicrobial surfactant development
Precursor for cationic gemini surfactant synthesis
Antimicrobial activity and surface-active properties
Flotation reagent standardization
Defined dihydroabietylamine content for batch consistency
Collector adsorption and flotation kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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